Butyrylmallotochromanol

Description

Overview of Phloroglucinol (B13840) Derivatives in Natural Product Chemistry

Phloroglucinols are a class of naturally occurring phenolic compounds characterized by a 1,3,5-trihydroxybenzene core. chemicalbook.com These compounds are widely distributed in plants, marine organisms, and microorganisms. chemicalbook.com To date, over 700 naturally occurring phloroglucinol derivatives have been identified. mdpi.com Their structural diversity is vast, ranging from simple monomers to complex oligomers and polymers known as phlorotannins. chemicalbook.com

The basic phloroglucinol structure can be modified in various ways, including acylation, alkylation, and the formation of complex adducts with other molecules like terpenes. researchgate.net These modifications give rise to a wide array of derivatives, such as acylphloroglucinols, which are the largest group. mdpi.com The biological activities of these derivatives are equally diverse and include antimicrobial, antiviral, antioxidant, anti-inflammatory, and antitumor properties. mdpi.comresearchgate.net The biosynthetic pathway for many phloroglucinol derivatives involves the condensation of an acyl-CoA unit with three units of malonyl-CoA. researchgate.net

Significance of the Mallotus Genus as a Source of Bioactive Compounds

The genus Mallotus, belonging to the Euphorbiaceae family, comprises approximately 124 accepted species distributed throughout tropical and subtropical regions. vjs.ac.vnresearchgate.net Various species within this genus have a long history of use in traditional medicine for treating ailments such as hepatitis, enteritis, and gastric ulcers. researchgate.net

Phytochemical investigations of the Mallotus genus have revealed a rich diversity of secondary metabolites, with a total of 325 compounds reported from various species. vjs.ac.vnresearchgate.net These include terpenoids, flavonoids, coumarins, benzopyrans, and a significant number of phloroglucinol derivatives. vjs.ac.vnucl.ac.be The extracts and isolated compounds from Mallotus species have demonstrated a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antiviral, antimicrobial, and cytotoxic effects. vjs.ac.vnnih.gov The presence of specific classes of compounds is often linked to particular biological activities; for instance, benzopyrans are associated with the cytotoxic properties of Mallotus apelta extracts. ucl.ac.benih.gov

Historical Context of Butyrylmallotochromanol Discovery and Initial Characterization

This compound was first isolated from the pericarps of Mallotus japonicus. researchgate.net Its discovery was part of a broader investigation into the cytotoxic constituents of this plant species. researchgate.net Alongside this compound, two other new phloroglucinol derivatives, isothis compound (B14282769) and mallotojaponol, were also identified. researchgate.net

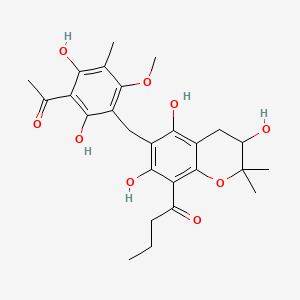

The structure of this compound was elucidated through chemical and spectral analysis. researchgate.net Its chemical name is 5,7-dihydroxy-6-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-8-butyryl-2,2-dimethyl-3-hydroxychroman. researchgate.net The initial characterization also reported its molecular formula as C26H32O9 and a molecular weight of 488.53. vdoc.pub Early studies on its biological activity revealed that this compound exhibited cytotoxicity and activity against the Herpes Simplex Virus type 1 (HSV-1). vdoc.pub

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current research on this compound and related phloroglucinol derivatives from the Mallotus genus continues to uncover their potential biological activities. While initial studies highlighted its cytotoxic and antiviral properties, the full extent of its pharmacological profile remains to be explored. vdoc.pub

A significant portion of the research on the Mallotus genus focuses on the isolation and characterization of new compounds and the screening of crude extracts for various biological activities. vjs.ac.vnucl.ac.be For instance, studies on Mallotus oppositifolius have led to the isolation of dimeric phloroglucinols with potent antimalarial and antiproliferative activities. nih.gov Similarly, research on other Mallotus species continues to identify compounds with anti-inflammatory and other therapeutic properties. nih.gov

Despite these advances, there are still considerable knowledge gaps specifically concerning this compound. Further research is needed to:

Elucidate the mechanisms of action underlying its observed cytotoxic and antiviral activities.

Investigate its potential in other therapeutic areas, such as anti-inflammatory or antioxidant applications, given the known properties of phloroglucinols.

Conduct more extensive studies on its structure-activity relationships to guide the synthesis of more potent and selective analogs.

Explore the biosynthetic pathways leading to this compound and other complex phloroglucinols in Mallotus japonicus.

Addressing these knowledge gaps will be crucial for fully understanding the therapeutic potential of this compound and for the development of new natural product-based drugs.

Structure

3D Structure

Properties

CAS No. |

129399-52-6 |

|---|---|

Molecular Formula |

C26H32O9 |

Molecular Weight |

488.5 g/mol |

IUPAC Name |

1-[6-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl]butan-1-one |

InChI |

InChI=1S/C26H32O9/c1-7-8-16(28)19-22(32)13(21(31)15-10-17(29)26(4,5)35-25(15)19)9-14-23(33)18(12(3)27)20(30)11(2)24(14)34-6/h17,29-33H,7-10H2,1-6H3 |

InChI Key |

WZTNWSOEOKNXLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C2C(=C(C(=C1O)CC3=C(C(=C(C(=C3O)C(=O)C)O)C)OC)O)CC(C(O2)(C)C)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Source: Mallotus japonicus (Euphorbiaceae Family)

Mallotus japonicus, commonly known as the East Asian mallotus or food wrapper plant, is a deciduous tree native to East Asia, including Japan and China. researchgate.netcolumn-chromatography.com This plant is recognized for its rich phytochemical profile, which includes a variety of secondary metabolites. Among these are numerous phloroglucinol (B13840) derivatives, including Butyrylmallotochromanol. acs.orgresearchgate.netnih.gov The Euphorbiaceae family, to which M. japonicus belongs, is well-known for producing a diverse array of bioactive compounds.

Specific Plant Parts for Isolation (e.g., Pericarps)

Research has pinpointed the pericarps, the outer layer of the fruit, of Mallotus japonicus as the primary location for the accumulation of this compound and other related phloroglucinol derivatives. researchgate.netnih.gov Scientific studies focusing on the cytotoxic constituents of this plant have consistently utilized the pericarps for the isolation of these compounds. researchgate.netnih.gov

Advanced Extraction and Isolation Techniques for Phloroglucinol Derivatives

The isolation of this compound is a meticulous process that relies on modern extraction and chromatographic methods to separate it from the complex mixture of compounds present in the plant material.

The initial step in isolating this compound involves the extraction of the compound from the dried and powdered pericarps of Mallotus japonicus using appropriate solvents. The choice of solvent is critical and is based on the polarity of the target molecule. For phloroglucinol derivatives, which are polyphenolic compounds, a common approach is to use a solvent system that can efficiently solubilize them.

One documented method involves the use of an aqueous acetone (B3395972) solution to create an initial extract from the pericarps. nih.gov Another approach has utilized chloroform (B151607) (CHCl3) to partition and isolate a fraction containing phloroglucinol derivatives. acs.org The optimization of solvent-based extraction often involves varying the solvent-to-solid ratio, extraction time, temperature, and the specific solvent or solvent mixture to maximize the yield of the target compounds while minimizing the extraction of undesirable substances.

Table 1: Solvent Systems Used in the Extraction of Phloroglucinol Derivatives from Mallotus japonicus

| Solvent System | Plant Part | Reference |

|---|---|---|

| Aqueous Acetone | Pericarps | nih.gov |

Following the initial solvent extraction, the crude extract contains a mixture of various compounds. To isolate this compound in a pure form, chromatographic techniques are employed. These methods separate molecules based on their differential interactions with a stationary phase (a solid support) and a mobile phase (a solvent that flows through the stationary phase).

Column Chromatography: This is a fundamental purification technique used for the large-scale separation of compounds. column-chromatography.com The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. column-chromatography.com A solvent or a gradient of solvents (the mobile phase) is then passed through the column. Compounds with different polarities travel through the column at different rates, allowing for their separation into different fractions. While specific details on the column chromatography parameters for this compound are part of detailed laboratory procedures, it is a standard step in the purification of phloroglucinol derivatives.

High-Performance Liquid Chromatography (HPLC): For final purification and to achieve a high degree of purity, High-Performance Liquid Chromatography (HPLC) is often utilized. acs.org HPLC operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column with smaller particle sizes, resulting in much higher resolution and separation efficiency. Research on the constituents of Mallotus japonicus pericarps has explicitly mentioned the use of HPLC for the successful isolation of this compound. acs.org

Table 2: Chromatographic Techniques for the Purification of this compound

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate (B1210297) Gradient | Initial separation and fractionation |

Phytochemical Classification and Structural Context of Butyrylmallotochromanol

Classification within the Phloroglucinol (B13840) Derivative Family

Butyrylmallotochromanol is classified as a phloroglucinol derivative. researchgate.netscispace.comacs.org Phloroglucinols are a class of naturally occurring phenolic compounds characterized by a 1,3,5-trihydroxybenzene core. These compounds and their derivatives are known for a wide range of biological activities. researchgate.net this compound, isolated from the pericarps of Mallotus japonicus, is specifically a complex phloroglucinol derivative, indicating that the basic phloroglucinol structure has been modified with additional functional groups and ring systems. researchgate.netacs.orgresearchgate.net The genus Mallotus is a rich source of such compounds, which also include steroids, coumarins, benzopyrans, flavonoids, and chalcones. researchgate.netvjs.ac.vn

The identification of this compound as 5,7-dihydroxy-6-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-8-butyryl-2,2-dimethyl-3-hydroxychroman confirms its place within this chemical family. researchgate.net Its structure incorporates the characteristic dihydroxy-substituted aromatic ring of phloroglucinols, which is further elaborated with a chromane (B1220400) moiety and a substituted benzyl (B1604629) group.

Structural Relationship to Other Mallotus Chromanes (e.g., Mallotochromanol, Isomallotochromanol)

This compound shares a close structural relationship with other chromane derivatives isolated from the Mallotus genus, such as Mallotochromanol and Isomallotochromanol (B154345). researchgate.netresearchgate.net These compounds all feature a chromane ring system, which is a bicyclic ether.

Specifically, this compound is identified as 5,7-dihydroxy-6-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-8-butyryl-2,2-dimethyl-3-hydroxychroman. researchgate.net Mallotochromanol is identified as 8-acetyl-5,7-dihydroxy-6-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenxyl)2,2-dimethyl-3-hydroxychroman. researchgate.net These structural similarities and differences are key to understanding their biosynthetic pathways and potential variations in biological activity.

Comparative Analysis with Related Mallotus Phloroglucinols (e.g., Mallotojaponol, Rottlerin)

Beyond the chromane derivatives, this compound can be compared to other complex phloroglucinols from Mallotus species, such as Mallotojaponol and Rottlerin (B1679580), to understand the broader structural diversity within this class of compounds.

Rottlerin, a well-known compound from Mallotus philippensis, presents another structural variation. researchgate.netresearchgate.net It is characterized by two distinct substituted phloroglucinol units linked by a methylene (B1212753) group. researchgate.netresearchgate.net This dimeric structure contrasts with the monomeric nature of this compound, which features a single phloroglucinol-derived core elaborated with a chromane and a benzyl substituent.

These comparisons highlight the chemical diversity of Mallotus phloroglucinols, which can exist as monomers with varied ring systems or as dimeric structures.

Stereochemical Considerations and Isomeric Forms (e.g., Isothis compound)

This compound has an isomeric form known as Isothis compound (B14282769). researchgate.netnih.govresearchgate.net The key difference between these two isomers lies in the structure of the acyl side chain attached to the chromane ring. In this compound, a straight-chain butyryl group is present, while in Isothis compound, a branched-chain isobutyryl group is found. researchgate.net

The full chemical name for Isothis compound is 5,7-dihydroxy-6-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-8-isobutyryl-2,2-dimethyl-3-hydroxychroman. researchgate.net This structural isomerism is a common feature in natural products and can lead to differences in their physical, chemical, and biological properties.

Furthermore, stereochemical complexity arises from the presence of chiral centers in the molecule. For this compound, the hydroxyl group on the chroman ring is considered to be racemic, meaning it exists as a mixture of enantiomers. acs.org This is an important consideration in understanding the compound's interactions with biological systems, as different stereoisomers can exhibit distinct activities. The presence of multiple chiral centers can lead to the existence of diastereomers, which are stereoisomers that are not mirror images of each other. youtube.com

Biosynthetic Pathways and Precursor Analysis

Hypothesized Polyketide Biosynthesis of Butyrylmallotochromanol Core Scaffoldbenchchem.comacs.org

The core scaffold of this compound is believed to be assembled through a polyketide biosynthetic pathway, a common route for the formation of phloroglucinol (B13840) compounds in plants and bacteria. google.comgoogle.com This process is initiated by a polyketide synthase (PKS) enzyme. The biosynthesis is hypothesized to commence with a specific starter unit, likely butyryl-CoA, which accounts for the butyryl side chain in the final molecule.

The butyryl-CoA starter unit undergoes successive Claisen condensations with three molecules of malonyl-CoA, the extender unit. These condensation reactions, catalyzed by the PKS, extend the polyketide chain. The resulting linear tetraketide intermediate then undergoes an intramolecular C- to O-cyclization, a characteristic reaction in the formation of the phloroglucinol ring. Subsequent aromatization of this cyclized intermediate leads to the formation of the core phloroglucinol scaffold of this compound.

Table 1: Hypothesized Starter and Extender Units for this compound Biosynthesis

| Role | Precursor Molecule | Resulting Structural Feature |

| Starter Unit | Butyryl-CoA | Butyryl side chain |

| Extender Unit | Malonyl-CoA (x3) | Phloroglucinol core |

Enzymatic Transformations and Functionalization Steps in the Biosynthesis of Chromanols

Following the formation of the initial phloroglucinol core, a series of enzymatic transformations and functionalization steps are required to yield the complex structure of this compound. These modifications are catalyzed by a suite of tailoring enzymes that impart structural diversity to natural products.

The formation of the chromanol ring is a critical step. This is likely achieved through the action of a cyclase enzyme that catalyzes an intramolecular cyclization. acs.org In the biosynthesis of some chromanols, this involves an epoxide intermediate that is subsequently opened to form the heterocyclic ring. sjtu.edu.cn For this compound, it is proposed that a prenyl group is first attached to the phloroglucinol core. This prenylation step is catalyzed by a prenyltransferase enzyme, utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. The attached prenyl group then undergoes epoxidation and subsequent intramolecular cyclization to form the 2,2-dimethyl-3-hydroxychroman moiety.

Further functionalization involves the attachment of a second aromatic unit, which itself is a substituted phloroglucinol derivative. This dimerization is likely mediated by a specific coupling enzyme. Additional modifications, such as hydroxylation and methylation, are carried out by hydroxylases and methyltransferases, respectively, to complete the biosynthesis of this compound.

Table 2: Key Enzymatic Steps in Chromanol Ring Formation and Functionalization

| Enzymatic Step | Enzyme Class (Putative) | Substrate | Product Feature |

| Prenylation | Prenyltransferase | Phloroglucinol core | Prenylated intermediate |

| Epoxidation | Monooxygenase | Prenylated intermediate | Epoxidized intermediate |

| Cyclization | Cyclase/Hydrolase | Epoxidized intermediate | Chromanol ring |

| Dimerization | Coupling Enzyme | Chromanol intermediate & Phloroglucinol derivative | Dimeric scaffold |

| Hydroxylation | Hydroxylase | Dimeric scaffold | Hydroxylated this compound |

| Methylation | Methyltransferase | Dimeric scaffold | Methoxylated this compound |

Comparative Biosynthetic Studies with Related Natural Products from Mallotus Speciesbenchchem.comacs.org

The genus Mallotus is a rich source of structurally diverse phloroglucinol derivatives, many of which share biosynthetic origins with this compound. nih.govresearchgate.net A comparative analysis with these related compounds provides valuable insights into the biosynthetic machinery of the plant.

A prominent example is rottlerin (B1679580) , another complex dimeric phloroglucinol from Mallotus philippensis. researchgate.netresearchgate.netnih.govnih.gov Like this compound, rottlerin possesses a chromene moiety linked to a phloroglucinol unit. The biosynthesis of both compounds likely involves similar PKS and tailoring enzymes for the formation of the respective monomeric units. The key difference lies in the starter units for the polyketide pathway and the specific tailoring enzymes that create the final structural variations.

Another closely related compound is isothis compound (B14282769) , which differs from this compound only in the structure of the acyl side chain (isobutyryl instead of butyryl). smolecule.com This suggests the involvement of a different starter unit, isobutyryl-CoA, in its biosynthesis, while the subsequent enzymatic steps are likely conserved. The presence of both compounds in Mallotus japonicus points to a degree of flexibility in the substrate specificity of the initial PKS enzyme.

Table 3: Structural and Biosynthetic Comparison of Mallotus Phloroglucinols

| Compound | Shared Structural Motifs with this compound | Hypothesized Biosynthetic Divergence |

| Rottlerin | Chromene ring, Dimeric phloroglucinol structure | Different polyketide starter units, Variations in tailoring enzyme activities |

| Isothis compound | Chromanol ring, Dimeric phloroglucinol structure | Use of isobutyryl-CoA as a starter unit instead of butyryl-CoA |

| Mallotojaponin | Phloroglucinol core | Different dimerization and functionalization patterns |

Investigation of Putative Precursor Molecules and Intermediates

The investigation of putative precursor molecules and intermediates in the biosynthesis of this compound relies heavily on the hypothesized pathway. The primary precursors are simple metabolic building blocks.

Table 4: Putative Precursors and Intermediates in this compound Biosynthesis

| Precursor/Intermediate | Role in Biosynthesis |

| Butyryl-CoA | Starter unit for the polyketide chain |

| Malonyl-CoA | Extender units for the polyketide chain |

| Dimethylallyl pyrophosphate (DMAPP) | Prenyl group donor for chromanol ring formation |

| S-Adenosyl methionine (SAM) | Methyl group donor for methylation reactions |

| Linear Tetraketide | Intermediate after polyketide chain elongation |

| Monomeric Phloroglucinol Derivative | Product of initial PKS activity and cyclization |

| Prenylated Phloroglucinol | Intermediate prior to chromanol ring formation |

| Monomeric Chromanol Derivative | Building block for the final dimeric structure |

Feeding studies using isotopically labeled precursors could provide direct evidence for their incorporation into the this compound structure. For instance, feeding a culture of Mallotus cells with ¹³C-labeled butyrate (B1204436) or acetate (B1210297) would be expected to result in the incorporation of the label into the butyryl side chain and the polyketide-derived aromatic rings, respectively. Similarly, labeled mevalonate, a precursor to DMAPP, should label the chromanol ring. The detection and characterization of the proposed intermediates in plant extracts would further validate the hypothesized biosynthetic pathway.

In Vitro Biological Activities and Cellular Efficacy Studies

Anti-tumor Promoting Activity in Cellular Models

Research into the anti-tumor properties of butyrylmallotochromanol has explored its effects in cellular models, providing insights into its potential mechanisms of action.

Studies have investigated the impact of this compound on phospholipid metabolism, a process often altered in cancer cells. In some cellular models, enhanced phospholipid turnover is associated with tumor promotion. nih.gov While specific data on this compound's direct inhibition of enhanced phospholipid incorporation in C3H101/2 cells is not detailed in the provided search results, the general understanding is that compounds affecting phospholipid pathways can influence cell proliferation and signaling. nih.govnih.gov The activation of certain phospholipases can lead to the generation of signaling molecules that drive cell growth. nih.gov Therefore, inhibiting these pathways could be a mechanism for anti-tumor activity.

The anti-tumor activity of various compounds can be attributed to several cellular mechanisms. nih.govmdpi.comnih.gov These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of signaling pathways that control cell growth and proliferation. jkslms.or.krfrontiersin.org For instance, some agents can interfere with the tumor microenvironment, affecting processes like angiogenesis (the formation of new blood vessels that supply tumors). nih.gov The specific molecular targets and pathways affected by this compound in its anti-tumor promoting role require further detailed investigation.

Antiviral Activity against Specific Viral Replications (e.g., Herpes Simplex Virus Type 1)

This compound has demonstrated notable antiviral properties, particularly against Herpes Simplex Virus Type 1 (HSV-1). researchgate.net

The replication cycle of a virus involves several stages, including attachment to the host cell, penetration, replication of the viral genome, synthesis of viral proteins, and assembly and release of new virus particles. atsu.eduscielo.brnih.gov Antiviral agents can interfere with any of these steps. atsu.edufrontiersin.org Studies have shown that this compound is effective in inhibiting the replication of HSV-1 in cell cultures. researchgate.net This suggests that the compound interferes with one or more essential processes in the HSV-1 lifecycle. nih.govdovepress.com

The efficacy of an antiviral compound is often quantified by its 50% effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%. nih.gov The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, is a critical measure of an antiviral agent's therapeutic potential, indicating its ability to inhibit the virus at concentrations that are not harmful to the host cells. nih.govmdpi.com this compound has been found to have a therapeutic index of 10.9 against HSV-1 in vitro. researchgate.net This indicates a degree of selectivity in its antiviral action.

Table 1: In Vitro Antiviral Activity of this compound against HSV-1

| Compound | Therapeutic Index (in vitro) | Reference |

| This compound | 10.9 | researchgate.net |

| Isomallotochroman | 9.1 | researchgate.net |

This table presents the in vitro therapeutic index of this compound and a related compound against Herpes Simplex Virus Type 1.

Cytotoxic Activity in Selected Cancer Cell Lines (in vitro)

In addition to its anti-tumor promoting and antiviral activities, this compound has been evaluated for its direct cytotoxic effects on cancer cells. researchgate.nettjnpr.org Cytotoxicity assays are used to determine the concentration of a substance that is toxic to cells. nih.govjapsonline.comnih.govcore.ac.uk The extracts of Mallotus pierrei, which contains this compound, have shown activity against various cancer cell lines, including SH-SY5Y, KKU-M213, and A549. tjnpr.orgtjnpr.org However, the specific cytotoxic activity of isolated this compound against a broad panel of cancer cell lines requires more detailed reporting. The effectiveness of cytotoxic agents is often measured by their IC50 value, the concentration that inhibits the growth of 50% of the cancer cells. researchgate.net

Exploration of Other Potential Biological Activities in Cellular Assays

Compounds from the Mallotus genus are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, immunomodulatory, and antibacterial effects. researchgate.netresearchgate.net However, specific in vitro cellular assay data for the isolated compound this compound are not widely reported.

While the Mallotus genus is known to be a rich source of antioxidant compounds, specific studies detailing the antioxidant potential of this compound within cellular systems, such as its ability to reduce reactive oxygen species (ROS), are not available in the reviewed literature. nih.gov

The anti-inflammatory properties of the Mallotus genus are well-established. nih.gov However, research that specifically investigates the effect of this compound on the production of key inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), or interleukin-6 (IL-6) in macrophage cell models has not been detailed in the available scientific literature.

This compound is suggested to possess immunomodulatory and antiviral properties. researchgate.netresearchgate.nettjnpr.org One study noted that it could be a potential antiviral drug, which implies an interaction with host immune responses. researchgate.net However, specific cellular studies detailing its immunomodulatory mechanisms are lacking.

Regarding its antibacterial activity, crude extracts from Mallotus species have shown efficacy against various bacterial strains. tjnpr.org Yet, studies providing specific data, such as Minimum Inhibitory Concentration (MIC) values, for the isolated this compound against different bacteria in cellular models are not present in the reviewed literature.

Molecular and Cellular Mechanisms of Action

Interaction with Key Cellular Signaling Pathways

The intricate network of cellular signaling pathways, which governs cell growth, differentiation, and death, presents numerous targets for therapeutic compounds. Butyrylmallotochromanol and related phloroglucinols are believed to exert their effects by modulating these critical cascades.

Cellular membranes are dynamic structures, and the metabolism of their core components, phospholipids, is a tightly regulated process integral to cell signaling. Aberrations in phospholipid metabolism are linked to various diseases, including cancer. Research into phloroglucinol (B13840) derivatives from Mallotus japonicus, the same plant source as this compound, has shed light on their potential to influence these pathways.

Notably, mallotojaponin, a major phloroglucinol constituent from the pericarps of Mallotus japonicus, has been shown to inhibit tumor promoter-enhanced phospholipid metabolism in cultured cells. nih.gov This inhibition of a key metabolic process highlights a potential mechanism by which compounds from this class, likely including this compound, may exert their cellular effects. The regulation of lipid metabolism is crucial for cell function, and its disruption can impact membrane integrity, signaling molecule generation, and energy homeostasis. exlibrisgroup.com

Protein kinases and phosphatases are key enzymatic regulators of signal transduction, controlling cellular processes by adding or removing phosphate (B84403) groups from proteins. Their dysregulation is a hallmark of many diseases. Evidence suggests that phloroglucinols can interact with these enzymes.

Protein Kinase C (PKC): The closely related compound, mallotochromanol, is documented as an inhibitor of Protein Kinase C (PKC). researchgate.net The PKC family, including the delta isoform (PKCδ), plays a critical role in signaling pathways that control cell growth, apoptosis, and differentiation. tandfonline.com The ability to inhibit PKC suggests a significant mechanism for influencing these fundamental cellular outcomes.

Other Kinases: Phloroglucinol derivatives have also been found to impact other kinases. Some derivatives have been shown to significantly reduce the activity of Ca2+/calmodulin-dependent protein kinase II (CAMKII), an enzyme involved in various signaling cascades. google.com

Protein Tyrosine Phosphatases (PTPs): Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in multiple signaling pathways, including insulin (B600854) and growth factor signaling, making it a significant therapeutic target. nih.govgoogle.com It is anchored to the endoplasmic reticulum and can directly interact with targets like PKCδ at membrane junctions. acs.org While direct inhibition of PTP1B by this compound has not been documented, the established role of PTP1B in cellular signaling makes it a plausible, yet unconfirmed, target for this class of compounds.

Table 1: Investigated Interactions with Kinases and Phosphatases

| Target Enzyme | Interacting Compound Class | Observed Effect | Reference |

|---|---|---|---|

| Protein Kinase C (PKC) | Mallotochromanol | Inhibition | researchgate.net |

| Ca2+/calmodulin-dependent protein kinase II (CAMKII) | Phloroglucinol derivatives | Inhibition | google.com |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Not specified | A key signaling phosphatase; direct interaction with this compound not documented. | nih.govacs.org |

Transcription factors are proteins that bind to specific DNA sequences to control the rate of gene transcription, thereby regulating cellular responses to external stimuli. The modulation of key transcription factor pathways is a crucial mechanism of action for many bioactive compounds.

NF-κB Pathway: The nuclear factor-κB (NF-κB) family of transcription factors is a central regulator of inflammatory and immune responses. researchgate.netcapes.gov.br While direct modulation by this compound is not specified, related phloroglucinols like isomallotochromanol (B154345) have been shown to effectively inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6. wikipedia.orgnih.gov The expression of these cytokines is heavily dependent on the activation of NF-κB, suggesting that these compounds may interfere with the NF-κB signaling pathway. wikipedia.org

MAPK and Akt Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Akt (also known as Protein Kinase B) pathways are central to regulating cell proliferation, survival, and growth. Research indicates that certain phloroglucinol derivatives may influence these pathways. For instance, some studies suggest that these compounds can impact the activation of the EGFR-mediated Akt/SRC/ERK1/2 signaling cascade. google.com The Akt pathway is also known to directly regulate NF-κB activity, providing another layer of potential control over this transcription factor. nih.gov

Mechanisms of Viral Replication Inhibition at the Cellular Level

This compound has been identified as a compound with potential antiviral activity. researchgate.nettandfonline.comacs.org However, as is the case for many naturally occurring phloroglucinols, the precise mechanisms underlying this activity are not yet fully elucidated and remain an area of active investigation. nih.govgoogle.com The viral life cycle presents multiple stages that can be targeted by antiviral agents, from initial entry into the host cell to the final release of new virions. acs.org

The initial steps of a viral infection involve the virus attaching to the host cell surface (adsorption), entering the cell (penetration), and releasing its genetic material (uncoating). These processes are fundamental for a successful infection and represent key targets for antiviral intervention. Enveloped viruses, for example, often utilize fusion proteins to merge with cellular membranes, a process that can be triggered by environmental cues like low pH within endosomes.

While research on some phloroglucinol derivatives suggests they may interfere with the later stages of the viral life cycle researchgate.net, there is currently a lack of specific published data detailing the effects of this compound on the initial viral processes of adsorption, penetration, and uncoating.

Once uncoated, a virus hijacks the host cell's machinery to replicate its own genetic material (nucleic acid synthesis), a process driven by viral polymerase enzymes. This stage is a critical target for many successful antiviral drugs, which often function as nucleoside analogues that terminate the growing nucleic acid chain or as non-nucleoside inhibitors that block the polymerase enzyme's activity.

There is evidence that compounds related to this compound may act at this stage.

Host Factor Inhibition: One study on a different phloroglucinol derivative demonstrated that it could inhibit the replication of Herpes Simplex Virus (HSV-1) by blocking host cell factors that are involved in the expression of RNA polymerase II, an enzyme essential for transcribing viral genes. wikipedia.org

Reverse Transcriptase Inhibition: Extracts from Mallotus apelta, a related species, have demonstrated inhibitory activity against retroviral reverse transcriptase, an enzyme critical for the life cycle of retroviruses like HIV. tandfonline.com

These findings suggest that a plausible, though not yet directly confirmed, mechanism for this compound's antiviral effect could involve the modulation of viral or host polymerases, thereby disrupting the synthesis of new viral genomes.

Disruption of Viral Protein Synthesis and Virion Assembly

Investigation of Programmed Cell Death Induction (Apoptosis) in Diseased Cells

This compound is associated with the induction of apoptosis, a form of programmed cell death crucial for eliminating diseased cells. researchgate.net This process involves a series of distinct morphological and biochemical events, including the breakdown of the nucleus and fragmentation of nuclear DNA. nih.gov Phytochemicals derived from the Mallotus genus, including this compound, have been shown to trigger these apoptotic mechanisms. researchgate.netresearchgate.net

Analysis of Caspase Activation and Apoptotic Marker Expression

The induction of apoptosis by compounds from the Mallotus genus is evidenced by the activation of key signaling proteins. researchgate.net The apoptotic pathway involves the activation of a cascade of enzymes called caspases. nih.govplos.org Research on related compounds from the same genus shows the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases like caspase-3. researchgate.netnih.gov

Table 1: Apoptotic Markers Modulated by Compounds from Mallotus Genus

| Marker | Role | Observed Effect | Citation |

| Caspase-8 | Initiator Caspase | Activated | researchgate.net |

| Caspase-9 | Initiator Caspase | Activated | researchgate.netplos.org |

| Caspase-3 | Executioner Caspase | Activated | researchgate.net |

| PARP | DNA Repair Protein | Cleaved | researchgate.net |

| Bak | Pro-apoptotic Protein | Increased | researchgate.net |

| Bax | Pro-apoptotic Protein | Increased | researchgate.netplos.org |

| Bcl-xL | Anti-apoptotic Protein | Decreased | researchgate.net |

| Survivin | Anti-apoptotic Protein | Decreased | researchgate.net |

Characterization of Cell Cycle Arrest Mechanisms in Proliferating Cells

Cell cycle arrest is a critical mechanism to halt the proliferation of cells, including those that are diseased or virally infected. botany.oneembopress.org Viruses can manipulate the host cell cycle, often inducing arrest at specific checkpoints like G2/M, to create a favorable environment for their own replication. expasy.org This arrest prevents the cell from entering mitosis, allowing the virus to utilize the cellular machinery for genome replication. expasy.org While compounds from the Mallotus genus are noted for their anti-cancer activities, which often involve inducing cell cycle arrest, specific studies characterizing the detailed mechanisms of how this compound itself induces cell cycle arrest in proliferating cells are not detailed in the reviewed literature. researchgate.net The process of cell cycle arrest can occur at different phases, such as G1 or G2, and is governed by a complex network of regulatory proteins. embopress.orgresearchgate.net

Synthetic Chemistry and Structural Analogue Development

Total Synthesis Strategies for Butyrylmallotochromanol

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, provides unambiguous proof of its structure and allows for the production of the compound in quantities that may not be available from natural sources. scripps.edu While this compound has been successfully isolated from natural sources such as Mallotus japonicus researchgate.netnih.gov, a completed total synthesis has not been prominently reported in publicly available scientific literature. However, a plausible strategy can be devised based on established synthetic methodologies for related phloroglucinol (B13840) and chromane-containing compounds. researchgate.netmit.edu Such an endeavor is critical for creating a scalable supply of the molecule for extensive biological evaluation. rsc.orgorganic-chemistry.org

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler starting materials. ias.ac.inamazonaws.comdeanfrancispress.com For this compound, the analysis begins by identifying the most strategic bond disconnections that break the complex target into more easily synthesized fragments. e3s-conferences.orgpharmacy180.com

The primary retrosynthetic disconnection is at the methylene (B1212753) bridge connecting the chromane (B1220400) core and the phloroglucinol-derived moiety. This C-C bond could be formed via a Friedel-Crafts-type alkylation or a related coupling reaction. This approach simplifies the molecule into two key intermediates:

An 8-butyryl-2,2-dimethylchromane precursor (Intermediate A): This fragment contains the core chromane ring system with the characteristic butyryl and gem-dimethyl substitutions.

A substituted benzyl (B1604629) alcohol or benzyl halide (Intermediate B): This fragment is a derivative of phloroglucinol, containing the acetyl, methyl, and methoxy (B1213986) groups arranged on the aromatic ring.

The synthesis of these key intermediates would proceed as follows:

Intermediate A (Chromane Core): Synthesis could begin with a substituted phenol, which undergoes acylation to introduce the butyryl group, followed by a Pechmann or similar condensation with a suitable isoprene-derived unit to construct the dimethyl-dihydropyran ring of the chromane system.

Intermediate B (Phloroglucinol Moiety): Starting from a phloroglucinol derivative, a sequence of regioselective reactions, including Friedel-Crafts acylation to add the acetyl group, methylation, and methoxylation, would be required to achieve the correct substitution pattern. The final step would be the introduction of a hydroxymethyl or halomethyl group to prepare it for coupling with the chromane core.

The strategic disconnection is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

Optimizing reaction conditions is a crucial phase in chemical synthesis aimed at maximizing product yield, minimizing reaction time, and ensuring scalability and purity. prismbiolab.comrsc.org This process is typically achieved by systematically varying key parameters. beilstein-journals.org For the synthesis of this compound, critical steps such as the coupling of the two main intermediates would require careful optimization. researchgate.net

The conventional method for optimization is the One-Factor-At-a-Time (OFAT) approach, where a single parameter is varied while others are kept constant. prismbiolab.com More advanced statistical methods like Design of Experiments (DoE) allow for the simultaneous variation of multiple factors to efficiently map the reaction landscape and identify optimal conditions. prismbiolab.comscielo.br

For a hypothetical key coupling step, optimization might involve screening various Lewis acids, solvents, and temperatures to improve the yield and regioselectivity of the reaction.

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | FeCl3 (1.1) | DCM | 0 | 35 |

| 2 | AlCl3 (1.1) | DCM | 0 | 42 |

| 3 | ZnCl2 (1.5) | Dioxane | 25 | 55 |

| 4 | Sc(OTf)3 (0.1) | Acetonitrile | 25 | 68 |

| 5 | Sc(OTf)3 (0.1) | Acetonitrile | 50 | 65 |

Semisynthetic Approaches to this compound Derivatives

Semisynthesis utilizes a complex, naturally occurring chemical compound as a starting point for modification, which is often more efficient than a full total synthesis. mdpi.com If a related, more abundant natural product from the Mallotus genus could be isolated—for instance, a precursor lacking the C-8 butyryl group or the C-3 hydroxyl group—it could be chemically converted into this compound or its derivatives. researchgate.netgoogle.com

Potential semisynthetic routes could include:

Acylation: Introduction of the butyryl group at the C-8 position of a non-acylated precursor using butyryl chloride or butyric anhydride (B1165640) under Friedel-Crafts conditions.

Oxidation/Reduction: Modification of the oxidation state at the C-3 position of the chromane core.

Derivatization of Existing Groups: Chemical transformation of the acetyl or methoxy groups on the phloroglucinol moiety.

This approach leverages nature's ability to construct complex scaffolds, reducing the number of synthetic steps required to access the target molecule and its analogues.

Rational Design and Synthesis of this compound Structural Analogues

Rational design involves the synthesis of structural analogues to investigate structure-activity relationships (SAR), with the goal of developing compounds with improved potency, selectivity, or pharmacokinetic properties. nih.gov Based on the structure of this compound researchgate.net, several modifications can be proposed to probe the chemical space around the natural product.

The substituted phloroglucinol moiety is a key structural feature likely involved in the compound's biological interactions. researchgate.netresearchgate.net Systematic modifications to this part of the molecule can provide valuable SAR data.

Potential Modifications:

Acyl Group Variation: The acetyl group could be replaced with other acyl groups (e.g., propionyl, benzoyl) to assess the impact of steric bulk and electronics.

Alkoxy Group Modification: The methoxy group could be substituted with other alkoxy groups (ethoxy, propoxy) or converted to a hydroxyl group to explore the role of hydrogen bonding.

Alkyl Substituent Change: The methyl group could be replaced with larger alkyl groups or removed entirely.

| Modification Area | Original Group | Proposed Analogue Groups | Rationale |

|---|---|---|---|

| Phloroglucinol C3' Acyl | Acetyl (-COCH3) | -COCH2CH3, -COPh | Explore steric and electronic effects. |

| Phloroglucinol C6' Alkoxy | Methoxy (-OCH3) | -OH, -OCH2CH3 | Probe hydrogen bonding and lipophilicity. |

| Phloroglucinol C5' Alkyl | Methyl (-CH3) | -H, -CH2CH3 | Investigate steric influence. |

The chromane core provides the rigid scaffold for the molecule, and its substituents are prime targets for derivatization. researchgate.net

Potential Modifications:

C-8 Acyl Chain: The length and branching of the C-8 butyryl chain could be altered (e.g., isobutyryl, pentanoyl) to modify lipophilicity and binding pocket interactions.

C-3 Hydroxyl Group: The hydroxyl group at C-3 could be esterified, etherified, or removed to determine its importance for activity.

C-2 gem-Dimethyl Group: One or both methyl groups could be replaced with other alkyl groups or incorporated into a spirocyclic system to alter the conformation of the chromane ring.

Furthermore, the C-3 position of the chromane core is a chiral center. The natural product exists as a specific stereoisomer. The synthesis of its enantiomer and diastereomers would be essential to determine if the biological activity is stereospecific, a critical aspect in the development of chiral drug candidates. vt.edu

Side Chain Alterations (e.g., Acyl Chain Modifications) and Their Impact on Bioactivity

In the exploration of the therapeutic potential of this compound, the investigation into its synthetic chemistry and the development of structural analogues are of paramount importance. A key area of this research focuses on the modification of its side chains, particularly the butyryl group, to understand the structure-activity relationships (SAR) that govern its biological effects. While extensive research on a wide array of this compound analogues is not widely documented, a pivotal study highlights the significance of the acyl side chain in influencing its cytotoxic properties.

Detailed research into the cytotoxic constituents of the pericarps of Mallotus japonicus led to the isolation and characterization of this compound alongside a novel structural analogue, isothis compound (B14282769). acs.orgresearchgate.net This analogue is distinguished by the substitution of the n-butyryl side chain with an isobutyryl group, representing a subtle yet significant structural modification.

The investigation into the biological activity of these compounds involved the evaluation of their pentaacetyl derivatives against a KB cell line. The results of this study provided direct evidence of the impact of the acyl chain's structure on the compound's cytotoxicity. The pentaacetyl derivative of this compound was found to exhibit weak cytotoxicity. acs.orgresearchgate.net Similarly, the pentaacetyl derivative of isothis compound also demonstrated weak cytotoxic activity against the same cell line. acs.orgresearchgate.net

This finding, while indicating a modest level of activity for the acetylated forms, underscores that alterations in the acyl side chain can be explored to modulate the biological profile of the parent compound. The subtle change from a straight-chain butyryl group to a branched-chain isobutyryl group provides a foundation for further SAR studies.

The principle that acyl chain modification is a critical determinant of bioactivity is well-established for the broader class of acylphloroglucinols. For instance, studies on synthetic acylphloroglucinol congeners have revealed that tailoring the acyl moiety is a prerequisite for potent antibacterial activity, particularly against strains like Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov In these studies, the optimization of the acyl side chain's length and lipophilicity was crucial for enhancing the antibacterial spectrum and the rate of bactericidal action. nih.gov Although not directly involving this compound, these findings reinforce the concept that the nature of the acyl group is a key lever in tuning the biological effects of this class of natural products.

Further synthetic efforts to create a more diverse library of this compound analogues with varied acyl chain lengths and branching patterns are warranted. Such studies would be invaluable in elucidating a more comprehensive SAR and potentially identifying derivatives with enhanced potency and selectivity for various therapeutic targets, including antiviral and anticancer applications.

Research Findings on Acyl Chain Modification of this compound Analogues

| Compound | Structural Modification | Bioactivity Assessed | Cell Line | Observed Effect | Reference |

|---|---|---|---|---|---|

| Pentaacetyl-butyrylmallotochromanol | n-Butyryl side chain (acetylated) | Cytotoxicity | KB | Weakly cytotoxic | acs.orgresearchgate.net |

| Pentaacetyl-isothis compound | Isobutyryl side chain (acetylated) | Cytotoxicity | KB | Weakly cytotoxic | acs.orgresearchgate.net |

Structure Activity Relationship Sar Studies of Butyrylmallotochromanol

Butyrylmallotochromanol is a phloroglucinol (B13840) derivative isolated from the pericarps of Mallotus japonicus. researchgate.net Its complex structure has been the subject of various structure-activity relationship (SAR) studies to understand how its chemical features relate to its biological activities. These investigations are crucial for identifying the pharmacophoric elements responsible for its therapeutic potential and for guiding the design of new, more potent analogs.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. nih.gov For butyrylmallotochromanol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the complete assignment of its complex structure. researchgate.net

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons within the molecule. In the case of this compound, specific chemical shifts (δ) and coupling constants (J) reveal the nature of the aromatic and aliphatic protons, as well as those on the chroman ring system.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom, indicating the types of functional groups present (e.g., carbonyls, aromatic carbons, aliphatic carbons).

2D NMR techniques are crucial for establishing the intricate bonding network.

COSY (Correlation Spectroscopy) experiments identify proton-proton couplings, helping to piece together adjacent proton networks.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly vital as it reveals long-range correlations between protons and carbons (typically 2-3 bonds), which helps to connect different molecular fragments. For instance, HMBC correlations were critical in establishing the link between the butyryl group and the chroman moiety, and the connection of the benzyl (B1604629) group to the chroman core. researchgate.net

A detailed analysis of the NMR data for this compound, isolated from the pericarps of Mallotus japonicus, allowed for its identification as 5,7-dihydroxy-6-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-8-butyryl-2,2-dimethyl-3-hydroxychroman. researchgate.net

Table 1: Selected ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 2 | 79.1 | - |

| 3 | 68.1 | 3.98 (d, J=9.0) |

| 4 | 28.2 | 2.95 (d, J=9.0) |

| 4a | 102.5 | - |

| 5 | 157.2 | - |

| 6 | 106.3 | - |

| 7 | 158.9 | - |

| 8 | 105.1 | - |

| 8a | 155.9 | - |

| 2-Me | 26.8 | 1.35 (s) |

| 2-Me | 21.7 | 1.15 (s) |

| 8-CO | 210.1 | - |

| CH₂ (butyryl) | 46.5 | 3.10 (t, J=7.5) |

| CH₂ (butyryl) | 18.1 | 1.65 (sext, J=7.5) |

| CH₃ (butyryl) | 13.8 | 0.95 (t, J=7.5) |

| 1' | 108.2 | - |

| 2' | 160.5 | - |

| 3' | 105.9 | - |

| 4' | 162.0 | - |

| 5' | 110.1 | - |

| 6' | 115.8 | - |

| CH₂ (benzyl) | 22.3 | 3.31 (s) |

| OMe | 61.2 | 3.70 (s) |

| 3'-CO | 204.5 | - |

| COCH₃ | 32.5 | 2.55 (s) |

Data adapted from relevant research findings.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound, which in turn allows for the deduction of its elemental formula. bioanalysis-zone.comuni-rostock.de Unlike unit mass resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, enabling the differentiation between compounds with the same nominal mass. hilarispublisher.com

For this compound, positive ion HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) was used to determine its molecular formula. The observed pseudomolecular ion [M+H]⁺ at m/z 513.2499 corresponded to the calculated value for C₂₉H₃₇O₈ (513.2488), confirming the elemental composition of the molecule. researchgate.net

Fragmentation analysis within the mass spectrometer can provide additional structural information. The molecule is broken down into smaller, charged fragments, and the masses of these fragments can help to confirm the presence of specific substructures. For instance, the observation of a base peak at m/z 263 in the mass spectrum of a related compound helped to confirm the presence of a specific structural moiety. researchgate.net

Optical Spectroscopy Techniques (e.g., Circular Dichroism (CD) for Absolute Configuration Determination)

Optical spectroscopy techniques, particularly Circular Dichroism (CD) spectroscopy, are invaluable for determining the absolute configuration of chiral molecules. reed.edujascoinc.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral chromophore. reed.edu The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is unique to a specific enantiomer.

While a specific CD spectrum for this compound is not detailed in the primary literature, this technique is frequently employed for related natural products. researchgate.net The determination of the absolute configuration of the stereocenters in the chroman ring of this compound (at C-2, C-3, and C-4) would typically be achieved by comparing its experimental CD spectrum with that of known compounds or with spectra predicted by computational methods. mpg.de This is crucial as different stereoisomers can exhibit vastly different biological activities.

X-ray Crystallography for Three-Dimensional Structural Confirmation (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule at the atomic level. patnawomenscollege.inwikipedia.orgcreative-proteomics.com The technique involves diffracting X-rays off a single, well-ordered crystal of the compound. creative-proteomics.com The resulting diffraction pattern is then used to calculate an electron density map, from which the precise positions of all atoms in the molecule can be determined. wikipedia.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isothis compound (B14282769) |

Future Perspectives and Unexplored Research Avenues

Elucidation of Complete Biosynthetic Pathways and Regulatory Networks

A fundamental gap in the current understanding of butyrylmallotochromanol is the absence of a fully elucidated biosynthetic pathway. While the compound has been successfully isolated from natural sources like Mallotus japonicus, the specific enzymatic steps and genetic machinery that plants use to construct this molecule are unknown. vjs.ac.vnresearchgate.net Future research must prioritize the mapping of this pathway, from initial precursor molecules to the final chromane (B1220400) structure.

Investigative approaches could include:

Tracer Studies: Utilizing isotopically labeled precursors (e.g., with ¹³C or ¹⁴C) fed to Mallotus plant tissues or cell cultures can help trace the incorporation of atoms and identify key intermediates in the pathway. snscourseware.org

Genome Mining and Transcriptomics: With the advancement of sequencing technologies, analyzing the genome and transcriptome of a this compound-producing plant is a powerful strategy. By identifying gene clusters that are expressed when the compound is produced, researchers can pinpoint candidate genes encoding the necessary enzymes, such as polyketide synthases, acyltransferases, and cyclases. mdpi.com

Heterologous Expression: Once candidate genes are identified, they can be expressed in model host organisms like Saccharomyces cerevisiae (yeast) or Aspergillus species. nih.gov Successfully reconstituting the pathway in a heterologous host provides definitive proof of gene function and opens the door for biotechnological production. nih.govnih.gov

Understanding the regulatory networks that control this pathway is equally important. This involves studying the transcription factors and signaling molecules that switch the production of this compound on and off in the plant, which could be crucial for optimizing yields in both natural and engineered systems. nih.gov

Discovery of Novel Biological Activities and Therapeutic Potential Beyond Current Findings

Future research should focus on comprehensive screening to uncover new therapeutic applications. Key areas for investigation include:

Oncology: Systematic evaluation against a broad panel of human cancer cell lines could reveal selective cytotoxic or cytostatic effects. The anti-cancer potential is a known attribute of many compounds from the Mallotus genus. researchgate.netvjs.ac.vn

Immunomodulation: Beyond general anti-inflammatory action, its effects on specific immune cell subsets, cytokine production, and signaling pathways (e.g., NF-κB, JAK-STAT) warrant detailed investigation.

Neuroprotection: Given that oxidative stress and inflammation are implicated in neurodegenerative diseases, testing this compound in relevant cellular and animal models of Alzheimer's or Parkinson's disease could unveil novel neuroprotective roles.

Metabolic Diseases: Exploring its influence on metabolic targets, such as enzymes involved in glucose and lipid metabolism, could indicate potential for treating conditions like type 2 diabetes or dyslipidemia.

This systematic exploration will move beyond the current, limited findings and potentially position this compound as a lead compound in new therapeutic areas.

Development of Highly Selective and Potent Analogues for Specific Molecular Targets

Natural products are often excellent starting points for the development of more effective drugs. The chemical structure of this compound, with its chromane core and butyryl side chain, is ripe for medicinal chemistry campaigns aimed at creating synthetic analogues with improved properties. The existence of the related natural compound, isothis compound (B14282769), demonstrates that variation in the acyl side chain is possible and likely affects biological activity. vjs.ac.vnresearchgate.netsmolecule.com

Future synthetic programs could focus on:

Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the molecule—such as altering the length and branching of the acyl chain, or adding or modifying substituents on the aromatic rings—researchers can determine which chemical features are essential for a given biological activity.

Improving Potency and Selectivity: The goal is to design analogues that are more potent (effective at lower concentrations) and more selective (acting on a specific molecular target with minimal off-target effects). For example, if a specific protein kinase is identified as a target, analogues can be designed to fit more precisely into the kinase's active site, enhancing inhibitory action. researchgate.net

Enhancing Pharmacokinetic Properties: Modifications can also be made to improve the compound's absorption, distribution, metabolism, and excretion (ADME) profile, making it more suitable for therapeutic use.

The synthesis of a focused library of analogues for screening is a critical step toward translating the initial discovery of this compound into a viable drug candidate. nih.gov

Integration with Systems Biology and Omics Technologies for Comprehensive Mechanistic Insights

To truly understand how this compound functions, a holistic or systems-level approach is necessary. nih.gov Rather than studying its effect on a single, isolated target, systems biology and "omics" technologies allow for a broad, integrated view of the molecular changes a compound induces within a biological system. nih.govnih.gov

Future research should leverage these technologies to gain deep mechanistic insights:

Proteomics: Using mass spectrometry-based proteomics, researchers can identify which proteins in a cell directly bind to this compound or its analogues. This is a powerful, unbiased method for discovering its molecular targets.

Transcriptomics (RNA-Seq): This technique reveals how the compound alters gene expression across the entire genome, providing a snapshot of the cellular pathways that are activated or inhibited.

Metabolomics: By analyzing the complete set of metabolites in a cell or organism, metabolomics can show how this compound affects metabolic networks.

Computational Integration: The vast datasets generated by these omics technologies can be integrated using bioinformatics and computational biology to build models of the compound's mechanism of action, predict its effects, and identify key nodes in its interaction network. kth.se

This integrative approach can provide a comprehensive understanding of the compound's effects, moving beyond a simple "drug-acts-on-target" model to a network-level view of its pharmacology. nih.govnih.gov

Biotechnological Production and Sustainable Sourcing Strategies for this compound and Derivatives

Currently, this compound is obtained by extraction from plants, a method that can be inefficient and unsustainable, particularly if demand for the compound increases. vjs.ac.vnresearchgate.net A crucial future direction is the development of biotechnological production platforms.

This effort is contingent on the successful elucidation of the biosynthetic pathway (as described in 10.1). Once the necessary genes are known, several strategies can be pursued:

Microbial Fermentation: The biosynthetic genes can be transferred into a microbial host, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. These microorganisms can then be grown in large-scale fermenters to produce the compound in a controlled, sustainable, and scalable manner. nih.govnih.gov

Plant-Based Systems: Another approach is to use "plant molecular farming," where the biosynthetic pathway is engineered into a fast-growing plant like Nicotiana benthamiana to serve as a production chassis. nih.gov

Synthetic Biology and Pathway Engineering: Advanced synthetic biology tools can be used to optimize the engineered pathways in these hosts to maximize product yield, for instance, by increasing the supply of precursor molecules or eliminating competing metabolic pathways.

Developing these sustainable sourcing strategies is essential for ensuring a reliable and environmentally friendly supply of this compound and its future derivatives for research and potential commercialization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.